molecular formula C17H20N2O3S B4403665 N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide

N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide

Cat. No. B4403665
M. Wt: 332.4 g/mol
InChI Key: OCWXYHCFDAXTLY-UHFFFAOYSA-N
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Description

N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide, also known as ATA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. ATA is a sulfonamide derivative that has been synthesized and studied for its ability to inhibit certain enzymes and modulate cellular processes. In

Mechanism of Action

N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide exerts its effects by inhibiting the activity of certain enzymes. The sulfonamide group in this compound is thought to bind to the active site of the enzyme, preventing it from carrying out its normal function. The specific mechanism of action of this compound varies depending on the enzyme that is being inhibited.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have anti-angiogenic effects. This means that it can inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
This compound has also been shown to have neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity, which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide is that it is relatively easy to synthesize and purify. This makes it a useful compound for laboratory experiments. However, this compound has some limitations in terms of its solubility and stability. It is not very soluble in water, which can make it difficult to administer in vivo. This compound is also sensitive to light and air, which can lead to degradation of the compound over time.

Future Directions

There are several potential future directions for research on N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide. One area of interest is in the development of this compound analogs with improved solubility and stability. Another area of interest is in the investigation of this compound's potential as a therapeutic agent for neurodegenerative diseases. Additionally, the anti-angiogenic effects of this compound could be further explored for their potential in the treatment of other diseases such as diabetic retinopathy and macular degeneration.
Conclusion:
In conclusion, this compound is a compound that has shown promise in scientific research for its potential therapeutic properties. Its ability to inhibit certain enzymes and modulate cellular processes has led to investigations into its potential as a treatment for cancer, inflammation, and neurodegenerative diseases. While this compound has some limitations in terms of its solubility and stability, there are several potential future directions for research on this compound.

Scientific Research Applications

N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide has been investigated for its potential as a therapeutic agent in various fields of research. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. Inhibition of this enzyme has been linked to decreased tumor growth and improved survival rates in animal models.
This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 has been linked to reduced inflammation and pain in animal models.

properties

IUPAC Name

N-[2,4,6-trimethyl-3-(phenylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-10-12(2)17(13(3)16(11)18-14(4)20)23(21,22)19-15-8-6-5-7-9-15/h5-10,19H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWXYHCFDAXTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)C)C)S(=O)(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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